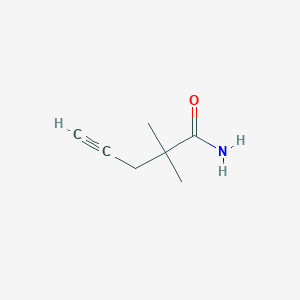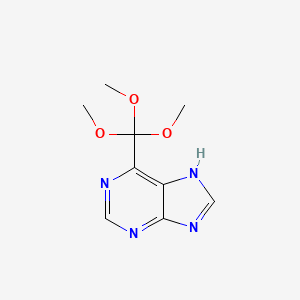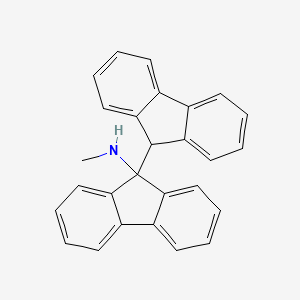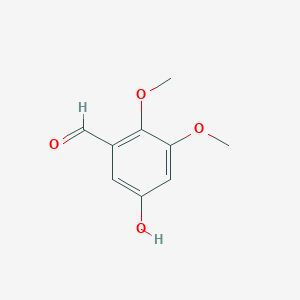
5-Hydroxy-2,3-dimethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2,3-dimethoxybenzaldehyde, also known as syringaldehyde, is an organic compound with the molecular formula C9H10O4. It is a derivative of benzaldehyde and is characterized by the presence of hydroxyl and methoxy groups on the aromatic ring. This compound is commonly found in nature, particularly in the lignin of plants, and is known for its distinctive aromatic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Hydroxy-2,3-dimethoxybenzaldehyde can be synthesized through various methods. One common approach involves the formylation of 1,4-dimethoxybenzene using hydrogen cyanide or zinc cyanide under acidic conditions . Another method includes the alkylation of 2-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate . These reactions typically require the use of metal hydroxides and suitable solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of anethole to anisaldehyde, followed by a Baeyer-Villiger oxidation reaction with performic or peracetic acid . This method is preferred due to its efficiency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2,3-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with metal catalysts (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include syringic acid (from oxidation), syringyl alcohol (from reduction), and various substituted benzaldehydes (from substitution reactions) .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2,3-dimethoxybenzaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2,3-dimethoxybenzaldehyde involves its ability to disrupt cellular antioxidation systems. This disruption is achieved through redox cycling, which destabilizes cellular redox homeostasis and inhibits microbial growth . The compound targets enzymes such as superoxide dismutases and glutathione reductase, leading to oxidative stress and cell death in fungi .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxybenzaldehyde: Similar in structure but lacks the hydroxyl group at the 5-position.
4-Hydroxy-3,5-dimethoxybenzaldehyde:
Uniqueness
5-Hydroxy-2,3-dimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a redox-active compound and disrupt fungal antioxidation systems sets it apart from other benzaldehyde derivatives .
Eigenschaften
CAS-Nummer |
62648-55-9 |
|---|---|
Molekularformel |
C9H10O4 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
5-hydroxy-2,3-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-5,11H,1-2H3 |
InChI-Schlüssel |
STRSHWWUDUCXMO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-4-hydroxy[2,2'-bifuran]-3(2H)-one](/img/structure/B14000732.png)

![3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole](/img/structure/B14000740.png)
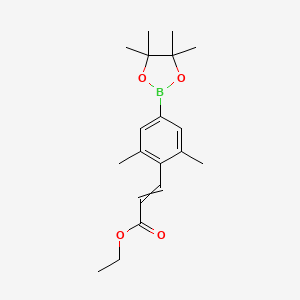
![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14000753.png)
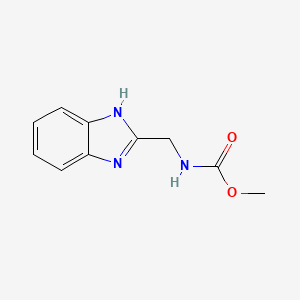
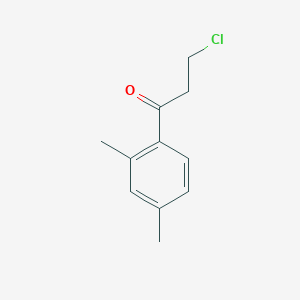
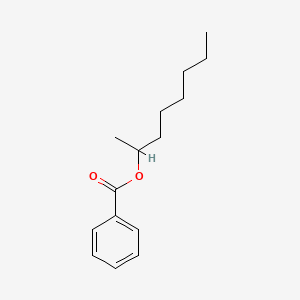
![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)

